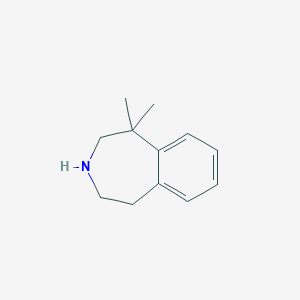

1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a chemical compound that has been studied for its potential anti-cancer properties . It is a derivative of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole . The compound has been designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .

Molecular Structure Analysis

The molecular structure of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives has been established through X-ray structural analysis . The introduction of a sulfonyl group has been suggested to increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole .Aplicaciones Científicas De Investigación

Crystal Structures of New Substituted Tetrahydro-1-Benzazepines

Tetrahydro-1-benzazepines, including 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine, are investigated for their potential as antiparasitic drugs, particularly in treating Chagas disease and leishmaniasis, prevalent in South and Central America. This study focuses on the structural characteristics of these compounds to understand their biological properties better (Macías et al., 2016).

Synthesis and Structural Analysis

Synthesis and X-Ray Diffraction of Benzazepine Derivatives

This research involves synthesizing and analyzing the structures of benzazepine derivatives, including this compound, through X-ray diffraction. The study provides insights into the crystal structures and potential applications of these compounds (Macías et al., 2011).

Study on Tetrahydro-3-Benzazepines

This study explores the synthesis and molecular structure of various tetrahydro-1H-3-benzazepine derivatives, including the focus compound. It investigates the chemical processes leading to these structures, offering foundational knowledge for further applications in scientific research (Soldatenkov et al., 2012).

Dopaminergic Activity and Receptor Antagonism

Novel Dopamine D1 Receptor Antagonists

This study presents (±)-(N-Alkylamino)benzazepine analogs, including this compound, as potential dopamine D1 receptor antagonists. It explores their role in pharmacology, particularly concerning the effects on cocaine's toxicity and pharmacology (Shah et al., 1995).

Safety and Hazards

Mecanismo De Acción

Mode of Action

The mode of action of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves a [1,2]-sigmatropic shift of the endocyclic benzyl fragment to the exocyclic anionic site of the intermediate N-ylide . This rearrangement leads to the formation of 2-substituted tetrahydrobenzazepine derivatives .

Biochemical Pathways

The compound is involved in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones . It also acts as a chelating solvent in the trifluoromethylation of activated and non-activated halogenated double bonds .

Propiedades

IUPAC Name |

5,5-dimethyl-1,2,3,4-tetrahydro-3-benzazepine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(2)9-13-8-7-10-5-3-4-6-11(10)12/h3-6,13H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFPHVMUGMGCAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC2=CC=CC=C21)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(furan-2-yl)methyl]-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B3015149.png)

![5-chloro-2-methoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B3015150.png)

![6-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3015159.png)

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3015161.png)

![7-ethyl-8-methyl-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3015164.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B3015165.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)picolinamide](/img/structure/B3015167.png)

![5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B3015170.png)